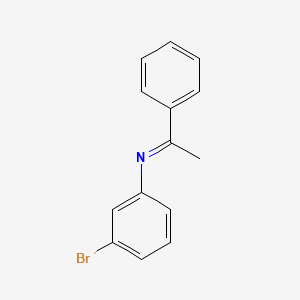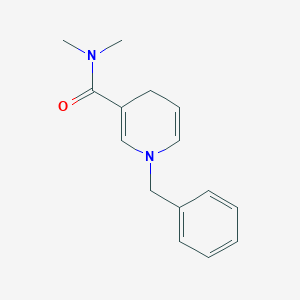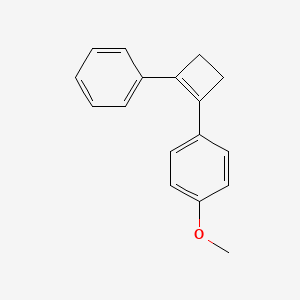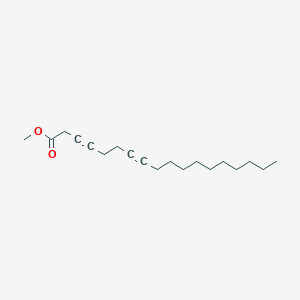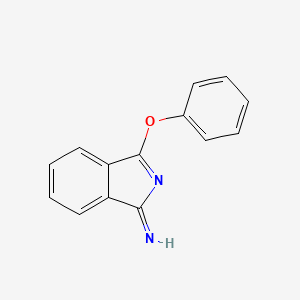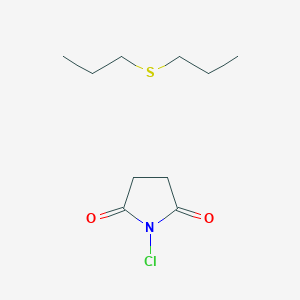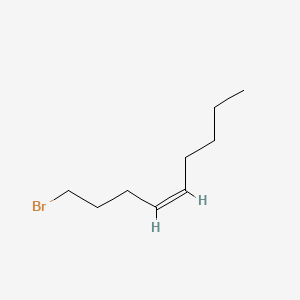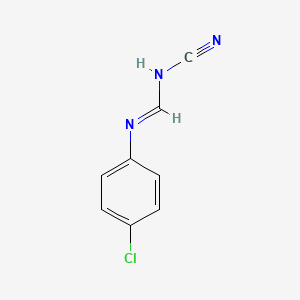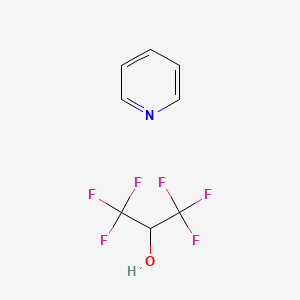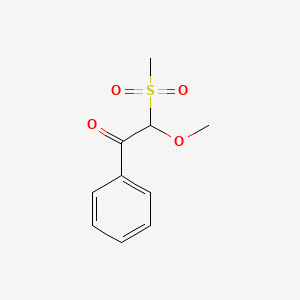
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a phenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one typically involves the reaction of methanesulfonyl chloride with 2-methoxy-1-phenylethan-1-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of methanesulfonic acid derivatives.
Reduction: Formation of methanesulfonyl alcohols.
Aplicaciones Científicas De Investigación
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: It is used in the study of enzyme inhibition and protein modification.
Industrial Applications: It is employed in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of 2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one involves its interaction with nucleophiles and electrophiles. The methanesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack. The methoxy group can undergo oxidation or reduction, leading to various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the phenyl group and the steric hindrance provided by the substituents .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Used in similar nucleophilic substitution reactions.
Tosylates: Similar sulfonyl compounds used as leaving groups in organic synthesis.
Methanesulfonic Acid: Used as a catalyst in various chemical reactions
Uniqueness
2-(Methanesulfonyl)-2-methoxy-1-phenylethan-1-one is unique due to the presence of both methanesulfonyl and methoxy groups, which provide distinct reactivity patterns. The phenyl group further enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
57928-23-1 |
|---|---|
Fórmula molecular |
C10H12O4S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
2-methoxy-2-methylsulfonyl-1-phenylethanone |
InChI |
InChI=1S/C10H12O4S/c1-14-10(15(2,12)13)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
Clave InChI |
HRHIVUPUFBQFTL-UHFFFAOYSA-N |
SMILES canónico |
COC(C(=O)C1=CC=CC=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


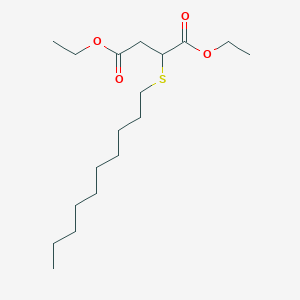
![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
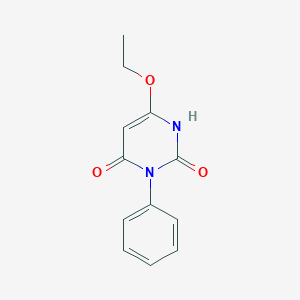
phosphanium iodide](/img/structure/B14613819.png)

